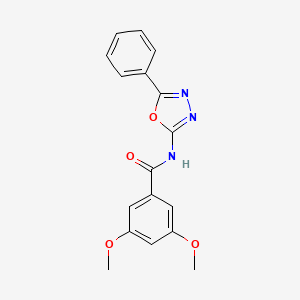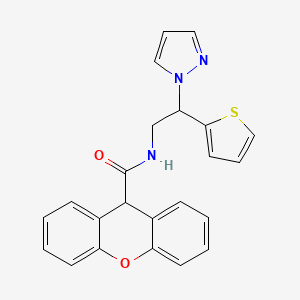
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-9H-xanthene-9-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-9H-xanthene-9-carboxamide is a complex organic compound that features a unique combination of functional groups, including a pyrazole ring, a thiophene ring, and a xanthene core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-9H-xanthene-9-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Thiophene Ring Introduction: The thiophene ring can be introduced through a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane.
Xanthene Core Formation: The xanthene core is often synthesized via a Friedel-Crafts alkylation reaction involving resorcinol and phthalic anhydride.
Amide Bond Formation: The final step involves the formation of the amide bond, typically achieved through the reaction of the xanthene carboxylic acid with an amine derivative of the pyrazole-thiophene intermediate using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can occur at the pyrazole ring, typically using reducing agents such as sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the xanthene core, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: m-CPBA, H2O2
Reduction: NaBH4, LiAlH4
Substitution: Alkyl halides, nucleophiles like amines or thiols
Major Products
Oxidation: Sulfoxides or sulfones from the thiophene ring
Reduction: Reduced pyrazole derivatives
Substitution: Alkylated xanthene derivatives
科学的研究の応用
Chemistry
In chemistry, N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-9H-xanthene-9-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a fluorescent probe due to the xanthene core, which is known for its fluorescent properties. It can be employed in imaging studies to track biological processes in real-time.
Medicine
In medicinal chemistry, the compound is investigated for its potential as a therapeutic agent. The presence of the pyrazole and thiophene rings suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as organic semiconductors or light-emitting diodes (LEDs), due to its electronic properties.
作用機序
The mechanism of action of N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets. The pyrazole ring can act as a ligand for metal ions, influencing enzymatic activity or receptor binding. The thiophene ring can participate in π-π stacking interactions, affecting the compound’s binding affinity and specificity. The xanthene core’s fluorescent properties allow it to be used in imaging applications, where it can bind to cellular components and emit light upon excitation.
類似化合物との比較
Similar Compounds
- N-(2-(1H-pyrazol-1-yl)ethyl)-9H-xanthene-9-carboxamide
- N-(2-(thiophen-2-yl)ethyl)-9H-xanthene-9-carboxamide
- N-(2-(1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)-9H-xanthene-9-carboxamide
Uniqueness
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-9H-xanthene-9-carboxamide is unique due to the combination of the pyrazole and thiophene rings, which provide a distinct set of chemical and biological properties. This combination allows for diverse interactions with biological targets and unique electronic properties, making it a versatile compound for various applications.
特性
IUPAC Name |
N-(2-pyrazol-1-yl-2-thiophen-2-ylethyl)-9H-xanthene-9-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O2S/c27-23(24-15-18(21-11-5-14-29-21)26-13-6-12-25-26)22-16-7-1-3-9-19(16)28-20-10-4-2-8-17(20)22/h1-14,18,22H,15H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVQSXHAZYUZRQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NCC(C4=CC=CS4)N5C=CC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
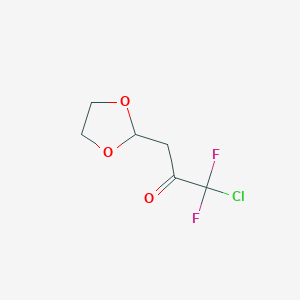
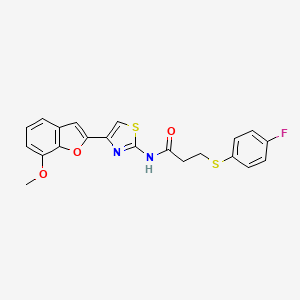
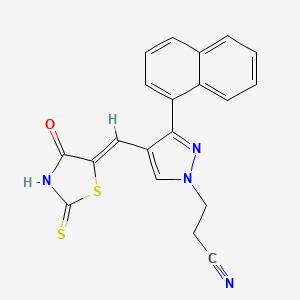
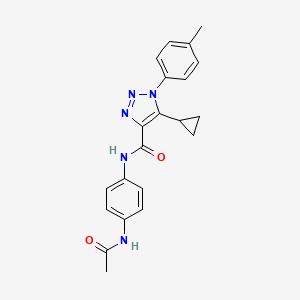
![Methyl 3-(3,5-dimethoxyphenyl)-3-[[2-(1,4-dithian-2-yl)acetyl]amino]propanoate](/img/structure/B2767022.png)
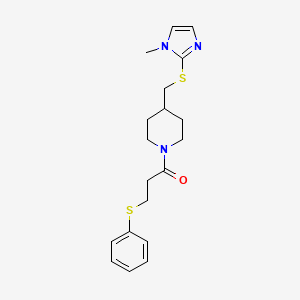
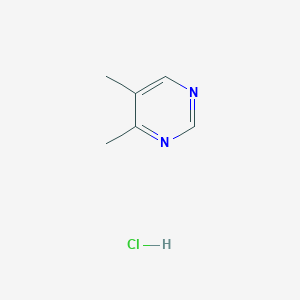
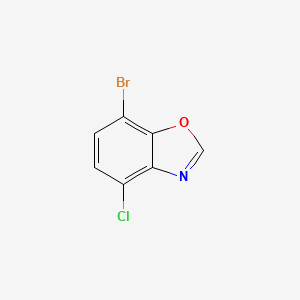
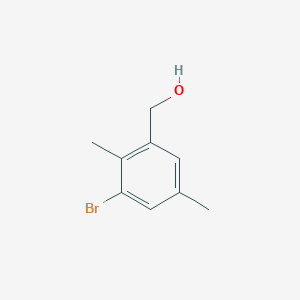
![4-(N-benzyl-N-methylsulfamoyl)-N-(2-(diethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2767029.png)


![methyl 4-[6-(2-hydroxypropyl)-2,5-dioxo-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidin-4-yl]benzoate](/img/structure/B2767032.png)
